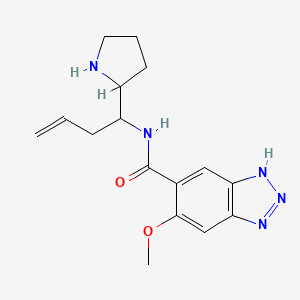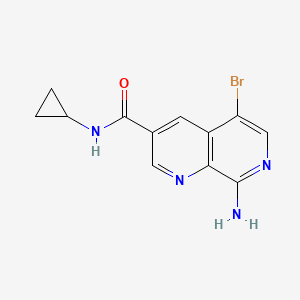![molecular formula C10H9Br B13901762 5-Bromo-1,1a,6,6a-tetrahydrocyclopropa[a]indene](/img/structure/B13901762.png)
5-Bromo-1,1a,6,6a-tetrahydrocyclopropa[a]indene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cycloprop[a]indene, 5-bromo-1,1a,6,6a-tetrahydro- is a brominated derivative of cycloprop[a]indene This compound is characterized by the presence of a bromine atom at the 5-position and a tetrahydrocycloprop[a]indene core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cycloprop[a]indene, 5-bromo-1,1a,6,6a-tetrahydro- typically involves the bromination of cycloprop[a]indene. The reaction is carried out under controlled conditions to ensure selective bromination at the 5-position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields.
Industrial Production Methods
Industrial production of Cycloprop[a]indene, 5-bromo-1,1a,6,6a-tetrahydro- follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for large-scale production. The product is then purified using standard techniques such as recrystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
Cycloprop[a]indene, 5-bromo-1,1a,6,6a-tetrahydro- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the parent hydrocarbon.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium cyanide, or amines. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include azides, nitriles, or amines depending on the nucleophile used.
Oxidation Reactions: Products include ketones or carboxylic acids.
Reduction Reactions: The major product is the parent hydrocarbon, cycloprop[a]indene.
Scientific Research Applications
Cycloprop[a]indene, 5-bromo-1,1a,6,6a-tetrahydro- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a precursor in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Cycloprop[a]indene, 5-bromo-1,1a,6,6a-tetrahydro- involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic interactions, making the compound reactive towards nucleophiles. The cycloprop[a]indene core can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. These interactions can modulate various biochemical pathways, contributing to the compound’s biological activities.
Comparison with Similar Compounds
Similar Compounds
Cycloprop[a]indene: The parent compound without the bromine atom.
5-Chloro-1,1a,6,6a-tetrahydrocycloprop[a]indene: A chlorinated derivative with similar structural features.
5-Iodo-1,1a,6,6a-tetrahydrocycloprop[a]indene: An iodinated derivative with similar reactivity.
Uniqueness
Cycloprop[a]indene, 5-bromo-1,1a,6,6a-tetrahydro- is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. The bromine atom enhances the compound’s electrophilicity, making it more reactive towards nucleophiles. This unique feature makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in scientific research and industry.
Properties
Molecular Formula |
C10H9Br |
|---|---|
Molecular Weight |
209.08 g/mol |
IUPAC Name |
5-bromo-1,1a,6,6a-tetrahydrocyclopropa[a]indene |
InChI |
InChI=1S/C10H9Br/c11-10-3-1-2-7-8-4-6(8)5-9(7)10/h1-3,6,8H,4-5H2 |
InChI Key |
XGUCMYLIWQPHCU-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C1C3=C(C2)C(=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


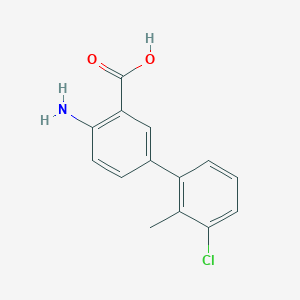
![tert-Butyl (1R,2S,3S,5S)-3-amino-2-fluoro-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13901683.png)
![1-[[(2S,3S,4S)-3-ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy]-4-iodo-7-methoxyisoquinoline-6-carbonitrile](/img/structure/B13901690.png)
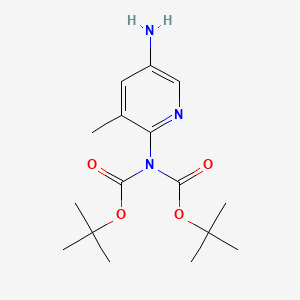
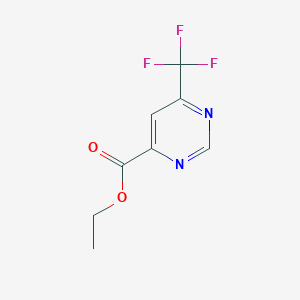
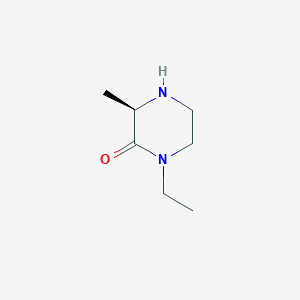

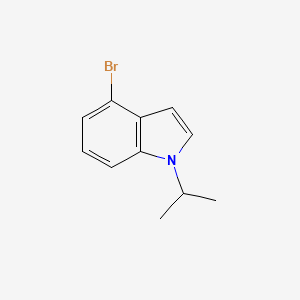
![2-N-[4-(1-Azitrifluoroethyl)benzoyl]-1,3-bis-(D-mannos-4-yloxy)-2-propylamine](/img/structure/B13901732.png)
![4'-Chloro-3-methyl-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13901735.png)
![5-(chloromethyl)-4-(furan-3-ylmethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B13901743.png)
![3,6-Dimethylthieno[3,2-b]thiophene](/img/structure/B13901749.png)
